Ritodrine
Overview
Description
Ritodrine is a synthetic compound primarily used as a tocolytic agent to prevent premature labor. It is a selective beta-2 adrenergic receptor agonist, which means it specifically targets beta-2 adrenergic receptors to exert its effects. This compound was first approved for medical use in the United States in 1984 and was marketed under the brand name Yutopar .
Mechanism of Action
Ritodrine is a medication primarily used to manage premature labor. It operates as a beta-2 adrenergic agonist, which means it interacts with beta-2 adrenergic receptors in the body . Here is a detailed overview of its mechanism of action:
Target of Action
This compound primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus . By interacting with these receptors, this compound can influence the contraction of the uterine smooth muscle .
Mode of Action
This compound binds to the beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates an enzyme called adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases the concentration of intracellular calcium . This decrease in calcium concentration leads to a relaxation of the uterine smooth muscle, thereby reducing premature uterine contractions .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cAMP pathway . The activation of adenyl cyclase and the subsequent increase in cAMP levels are key steps in this pathway . The elevated cAMP levels lead to a decrease in intracellular calcium concentrations, which ultimately results in the relaxation of uterine smooth muscle .
Result of Action
The primary molecular effect of this compound’s action is the decrease in intracellular calcium concentration . This decrease leads to the relaxation of uterine smooth muscle, which is the primary cellular effect . As a result, this compound effectively decreases premature uterine contractions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic polymorphisms of the ADRB2 gene, which encodes the Beta-2 adrenergic receptor, could affect the therapy outcomes of this compound in patients with preterm labor . .
Biochemical Analysis
Biochemical Properties
Ritodrine plays a significant role in biochemical reactions by interacting with beta-2 adrenergic receptors located at sympathetic neuroeffector junctions of many organs, including the uterus. When this compound binds to these receptors, it activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to a decrease in intracellular calcium concentration, resulting in the relaxation of uterine smooth muscle and a reduction in premature uterine contractions .
Cellular Effects
This compound influences various cellular processes, particularly in uterine smooth muscle cells. By binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells, this compound activates adenyl cyclase, leading to an increase in cAMP levels. This cascade decreases intracellular calcium levels, which in turn reduces uterine contractions. Additionally, this compound’s effects on cAMP levels can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases cAMP levels. The elevated cAMP levels lead to a decrease in intracellular calcium concentration, resulting in the relaxation of uterine smooth muscle. This mechanism is crucial for reducing premature uterine contractions and managing premature labor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to have a relatively short half-life, with an elimination half-life of approximately 1.7 to 2.6 hours. This short half-life means that this compound’s effects can diminish relatively quickly, necessitating continuous or repeated administration to maintain its therapeutic effects. Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In studies involving pregnant animals, this compound has been shown to influence various physiological parameters, including heart rate and blood pressure. At higher doses, this compound can cause adverse effects such as increased heart rate and hyperglycemia. These dosage-dependent effects highlight the importance of careful dosage management to avoid potential toxic or adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism. The metabolites of this compound are generally inactive, and the compound is eventually excreted from the body. The metabolic pathways of this compound involve interactions with enzymes such as catechol-O-methyl transferase (COMT), which plays a role in its breakdown. Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its protein binding capacity, which is approximately 56%. This protein binding affects this compound’s localization and accumulation within different tissues, impacting its overall efficacy and duration of action .
Subcellular Localization
This compound’s subcellular localization is primarily at the plasma membrane, where it interacts with beta-2 adrenergic receptors. This localization is essential for its activity, as it allows this compound to effectively bind to its target receptors and exert its therapeutic effects. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments, further influencing its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ritodrine involves several steps, starting from the appropriate phenolic compounds. One common synthetic route involves the reaction of 4-hydroxyphenylacetone with 4-hydroxyphenethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in an acidic medium to yield this compound .
Industrial Production Methods: Industrial production of this compound hydrochloride involves the crystallization of the compound from a suitable solvent system. The process ensures the formation of a non-hygroscopic crystalline polymorphic form of this compound hydrochloride, which is stable and suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Ritodrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reductive amination is a key step in its synthesis, using reducing agents like sodium cyanoborohydride.
Substitution: Electrophilic substitution reactions can occur at the phenolic hydroxyl groups, forming various derivatives.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenolic compounds .
Scientific Research Applications
Ritodrine has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study beta-2 adrenergic receptor agonists and their interactions with receptors.
Biology: Research on this compound helps in understanding the physiological effects of beta-2 adrenergic receptor activation, particularly in smooth muscle relaxation.
Comparison with Similar Compounds
Salbutamol (Albuterol): Another beta-2 adrenergic receptor agonist used primarily for asthma and other pulmonary diseases.
Terbutaline: A beta-2 adrenergic receptor agonist used for asthma and to delay preterm labor.
Isoxsuprine: A beta-adrenergic agonist used to treat peripheral vascular diseases and to relax uterine muscles.
Uniqueness: Ritodrine is unique in its specific application as a tocolytic agent to prevent premature labor. While other beta-2 adrenergic receptor agonists like Salbutamol and Terbutaline are used for respiratory conditions, this compound’s primary use is in obstetrics to manage preterm labor .
Properties
IUPAC Name |
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGROKTTNBUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860298 | |
Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4635-27-2, 26652-09-5 | |
Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ritodrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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